molecular formula C9H10O4 B1296203 2-Hydroxyethyl 4-hydroxybenzoate CAS No. 2496-90-4

2-Hydroxyethyl 4-hydroxybenzoate

Cat. No.: B1296203
CAS No.: 2496-90-4
M. Wt: 182.17 g/mol
InChI Key: GFHGEIJFEHZKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Class of Hydroxybenzoate Esters

2-Hydroxyethyl 4-hydroxybenzoate (B8730719) belongs to the family of hydroxybenzoate esters, which are characterized by an ester of p-hydroxybenzoic acid. nih.gov This class of compounds, commonly known as parabens, are widely recognized for their applications as preservatives in a variety of products due to their antimicrobial properties. nih.gov The fundamental structure consists of a benzene (B151609) ring substituted with a hydroxyl group and an ester group at the para position. The specific identity of each hydroxybenzoate ester is determined by the alkyl or aryl group attached to the ester oxygen. In the case of 2-Hydroxyethyl 4-hydroxybenzoate, this group is a 2-hydroxyethyl chain.

The properties and biological activities of hydroxybenzoate esters can vary depending on the nature of the ester group. Research has shown that these compounds can possess estrogenic and androgen antagonist activities, and can also act as inhibitors of sulfotransferase enzymes. nih.gov The metabolism of parabens in biological systems is a key area of study, with hydrolysis to p-hydroxybenzoic acid being a primary pathway. nih.govcapes.gov.br

Historical Perspectives on Related Hydroxybenzoate Ester Research

Research into hydroxybenzoate esters, or parabens, has a long history driven by their widespread use. Early research focused on their synthesis and antimicrobial efficacy. Over the years, the scope of investigation has expanded significantly to include their metabolic fate and biological interactions. nih.gov

A notable area of historical and ongoing research is the metabolism of these esters. Studies have explored their hydrolysis to 4-hydroxybenzoic acid by various microorganisms and in human tissues. nih.govtaylorandfrancis.com For instance, the degradation of parabens by strains of Pseudomonas cepacia and Enterobacter cloacae has been documented. nih.gov Furthermore, the potential for transesterification reactions in the presence of alcohols has been investigated, particularly within the context of human intestinal cells. capes.gov.br

The development of analytical techniques has been crucial in advancing the understanding of these compounds. Early methods have been supplemented by more sophisticated techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to detect and quantify both the parent esters and their metabolites in various matrices. nih.gov

Current Research Landscape and Academic Significance of this compound Studies

Current research on this compound and related esters continues to explore their chemical synthesis, structural properties, and biological activities. The synthesis of this specific compound can be achieved through methods such as the reaction of p-hydroxybenzoic acid with ethylene (B1197577) glycol. researchgate.net

Detailed structural analysis of this compound has been performed using techniques like X-ray crystallography. These studies have provided precise information on its molecular geometry, including bond lengths and angles, as well as the conformation of the molecule in the solid state. nih.govresearchgate.net For example, it has been determined that in the crystalline form, molecules of this compound are linked by hydrogen bonds. nih.govresearchgate.net

The academic significance of studying this compound lies in its contribution to several fields. In organic chemistry, it serves as a model for understanding esterification and hydrolysis reactions. In medicinal chemistry and toxicology, research on this and other parabens informs the understanding of how these compounds interact with biological systems. nih.gov The continued investigation into the properties and behaviors of this compound adds to the comprehensive knowledge base of this important class of chemical compounds.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₄ cymitquimica.comnih.govsigmaaldrich.comchemspider.com
Molecular Weight 182.17 g/mol nih.govsigmaaldrich.com
Appearance White to Almost white powder to crystal cymitquimica.com
CAS Number 2496-90-4 cymitquimica.comsigmaaldrich.com
SMILES String OCCOC(=O)c1ccc(O)cc1 sigmaaldrich.com
InChI Key GFHGEIJFEHZKHZ-UHFFFAOYSA-N sigmaaldrich.com

Crystal Structure Data of this compound

ParameterValueSource
Crystal System Triclinic nih.govresearchgate.net
Space Group P-1 researchgate.net
a 4.4235 (10) Å nih.govresearchgate.net
b 5.6850 (17) Å nih.govresearchgate.net
c 8.7050 (17) Å nih.govresearchgate.net
α 80.819 (13)° nih.govresearchgate.net
β 79.943 (14)° nih.govresearchgate.net
γ 81.804 (14)° nih.govresearchgate.net
Volume 211.30 (9) ų nih.govresearchgate.net
Z 1 nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGEIJFEHZKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296123
Record name 2-Hydroxyethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-90-4
Record name Ethylene glycol MONO-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2496-90-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyethyl 4-Hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGI1Z327U0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 2 Hydroxyethyl 4 Hydroxybenzoate

Conventional Esterification Approaches

The most common method for synthesizing 2-Hydroxyethyl 4-hydroxybenzoate (B8730719) is through the direct esterification of 4-hydroxybenzoic acid with ethylene (B1197577) glycol. This approach is favored for its straightforward nature, though it requires careful control of reaction conditions to maximize the yield of the desired monoester and minimize the formation of byproducts.

Acid-Catalyzed Esterification Protocols

Acid catalysts are frequently employed to accelerate the esterification reaction between 4-hydroxybenzoic acid and ethylene glycol. A typical laboratory-scale protocol involves the reaction of these two substrates in the presence of a strong acid catalyst.

One established method utilizes concentrated sulfuric acid (H₂SO₄) as the catalyst. In this procedure, 4-hydroxybenzoic acid is reacted with a molar excess of ethylene glycol, typically in a 1:2 ratio, in a suitable solvent such as tetrahydrofuran (B95107) (THF). The mixture is then refluxed for a period of approximately four hours. researchgate.net The use of an excess of ethylene glycol helps to drive the equilibrium towards the formation of the monoester product.

The general reaction is as follows:

HO-C₆H₄-COOH + HOCH₂CH₂OH ⇌ HO-C₆H₄-COOCH₂CH₂OH + H₂O

The workup procedure for this reaction is relatively simple, involving the removal of the solvent under vacuum, followed by the addition of water and extraction of the product with an organic solvent like ethyl acetate. researchgate.net

Optimization of Reaction Conditions for Yield Enhancement

The yield of 2-Hydroxyethyl 4-hydroxybenzoate in acid-catalyzed esterification can be significantly influenced by several factors, including the choice of catalyst, reaction temperature, and the removal of water, a byproduct of the reaction.

To enhance the yield, a Dean-Stark apparatus can be employed in conjunction with a solvent such as toluene. researchgate.net This setup allows for the continuous removal of water as it is formed, shifting the reaction equilibrium to favor the formation of the ester and thereby increasing the conversion of the starting materials.

The choice of catalyst also plays a crucial role. While sulfuric acid is effective, other acid catalysts have been explored for the esterification of p-hydroxybenzoic acid with various alcohols. These include p-toluenesulfonic acid, sulfamic acid, and Lewis acids like neodymium trioxide. Although specific data for the synthesis of this compound using these alternative catalysts is not extensively documented in publicly available literature, their successful application in similar esterifications suggests they could be viable options for optimizing the synthesis. For instance, microwave-assisted synthesis has been shown to significantly accelerate the formation of ethyl 4-hydroxybenzoate, indicating a potential avenue for the rapid synthesis of the 2-hydroxyethyl ester as well.

CatalystReactantsSolventConditionsYield
Conc. H₂SO₄4-Hydroxybenzoic acid, Ethylene glycol (1:2 molar ratio)THFReflux, 4 hoursGood (qualitative) researchgate.net

Transesterification Strategies

An alternative to direct esterification is the transesterification of a more readily available ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with ethylene glycol. This method can be advantageous under certain conditions and offers another route to the desired product.

The general reaction for transesterification is:

CH₃O-C₆H₄-COOH + HOCH₂CH₂OH ⇌ HO-C₆H₄-COOCH₂CH₂OH + CH₃OH

Minimization of Diester Formation

A significant challenge in both direct esterification and transesterification is the formation of the diester byproduct, ethylene glycol bis(4-hydroxybenzoate), where both hydroxyl groups of ethylene glycol react with 4-hydroxybenzoic acid.

A key strategy to minimize the formation of this diester is to use a significant molar excess of ethylene glycol. researchgate.net By increasing the concentration of one of the reactants (ethylene glycol), the statistical probability of a single 4-hydroxybenzoic acid molecule reacting with two different ethylene glycol molecules is increased, favoring the formation of the desired monoester. The kinetics of transesterification of other p-hydroxybenzoate esters have been studied, and these studies can provide insights into controlling the reaction to favor monoester formation. nih.gov

Alternative Synthetic Pathways

Beyond conventional esterification and transesterification, other synthetic routes to this compound have been proposed, starting from different aromatic precursors.

Synthesis from Related Aromatic Precursors

One suggested alternative pathway involves the hydrogenation of 4-hydroxy styrene (B11656) epoxide. researchgate.net This method would involve the initial epoxidation of 4-vinylphenol (B1222589) followed by a ring-opening reaction with a hydride source, although detailed experimental procedures for this specific transformation to this compound are not widely reported.

Another potential precursor is 4-acetoxybenzoic acid. This compound can be esterified first, followed by the deprotection of the acetyl group to yield the final product. For instance, 4-acetoxybenzoic acid can be reacted with a suitable ethylating agent to form ethyl 4-acetoxybenzoate, which can then be hydrolyzed to give this compound. orgsyn.orglibretexts.orguwimona.edu.jm

Furthermore, the synthesis could potentially proceed through a Williamson ether synthesis-type reaction, where the phenoxide of 4-hydroxybenzoic acid is reacted with a suitable 2-haloethanol, followed by esterification. However, this route can be complicated by competing reactions. masterorganicchemistry.comwikipedia.org

Hydrogenation Reactions in Precursor Synthesis

The synthesis of this compound relies on the availability of its key precursor, 4-hydroxybenzoic acid. Hydrogenation is a critical reaction in the synthesis of this precursor from various starting materials.

One significant pathway involves the hydrogenation of benzoic acid. Catalytic hydrogenation of benzoic acid can yield cyclohexane (B81311) carboxylic acid, but with specific catalysts and conditions, it can be directed towards other useful intermediates. For instance, supported ruthenium catalysts are known to hydrogenate both the aromatic ring and the carboxylic group. cabidigitallibrary.org The choice of solvent also plays a critical role; a binary solvent system of 1,4-dioxane (B91453) and water has been shown to improve the selectivity towards cyclohexane carboxylic acid when using a 5% Ru/C catalyst. cabidigitallibrary.org

Another approach to obtaining precursors involves the hydrogenation of other functionalized aromatic compounds. For example, research has been conducted on the hydrogenation of both m- and p-hydroxybenzoic acid. acs.org Furthermore, a synthetic route to this compound itself can start from 4-hydroxy styrene epoxide, which is then hydrogenated using a platinum catalyst (H2/Pt). researchgate.net

Modern biotechnological methods also contribute to the synthesis of precursors. 4-Hydroxybenzoic acid (4HBA) can be synthesized from renewable feedstocks like L-tyrosine using whole-cell biocatalysts, such as engineered Escherichia coli. nih.govacs.orgnih.gov This microbial synthesis pathway represents a sustainable alternative to traditional chemical synthesis from petroleum-derived phenol (B47542). nih.gov

Table 1: Selected Hydrogenation Reactions in Precursor Synthesis

Starting MaterialCatalyst/ReagentProductReference
Benzoic Acid5% Ru/CCyclohexane carboxylic acid cabidigitallibrary.org
4-Hydroxy Styrene EpoxideH2/PtThis compound researchgate.net
L-TyrosineE. coli biocatalyst4-Hydroxybenzoic acid nih.gov

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages such as dramatically reduced reaction times, increased yields, and enhanced selectivity. researchgate.netajrconline.organton-paar.com This technology provides rapid and uniform heating of the reaction mixture, which can suppress the formation of byproducts. anton-paar.com

While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively detailed in the provided results, the application of this technology to similar structures is well-documented. For instance, the synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been successfully achieved using microwave irradiation. In one method, ethyl p-hydroxybenzoate was treated with hydrazine (B178648) hydrate (B1144303) in a lab-made microwave oven at 180 watts for just 3 minutes, resulting in a 93% yield of the corresponding hydrazide. chemmethod.com Another study describes the microwave-assisted synthesis of 2-hydroxybenzohydrazide (B147611) derivatives from methyl salicylate (B1505791) and hydrazine hydrate in 8 minutes at 160 W. fip.org These examples strongly suggest the feasibility and potential benefits of developing a microwave-assisted protocol for the esterification of 4-hydroxybenzoic acid with ethylene glycol.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Hydrazide

MethodReactantsReaction TimeYieldReference
Conventional RefluxEthyl 4-hydroxybenzoate, Hydrazine Hydrate2 hours65% chemmethod.com
Microwave-AssistedEthyl 4-hydroxybenzoate, Hydrazine Hydrate3 minutes93% chemmethod.com

Solvent-Free or Aqueous Reaction Systems

The use of environmentally benign solvents, such as water, or the complete elimination of solvents are key tenets of green chemistry. rsc.org Research into the synthesis of related compounds has demonstrated the viability of these approaches.

The synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been accomplished using water as a solvent, representing a greener alternative to traditional organic solvents like ethanol (B145695) or methanol. chemmethod.com Similarly, the microwave-assisted alkali degradation of 3-aryl-4-hydroxycoumarins to produce 2-hydroxydeoxybenzoins has been effectively carried out in water. nih.gov The synthesis of 2-hydroxybenzohydrazide derivatives has also been achieved via a microwave-assisted method that is notable for not using toxic solvents. fip.org These successful applications in related syntheses highlight the potential for developing solvent-free or aqueous-based systems for the production of this compound, which would reduce both environmental impact and production costs. chemmethod.com

Post-Synthesis Purification Techniques and Purity Assessment Methodologies

Following synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. The purity of the final compound is then confirmed using various analytical methods.

Common purification techniques include recrystallization. One documented procedure for purifying this compound involves recrystallization from ethanol, followed by drying under a vacuum. nih.gov Another method involves dissolving the crude product in a suitable solvent like acetone (B3395972) and allowing the pure compound to crystallize out. prepchem.com For similar compounds like 2,4-dihydroxybenzophenone, purification can be achieved by precipitation from an aqueous alkaline solution, followed by washing and drying. google.com

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the isolated product. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a quantitative method that can be used to determine the exact purity of benzoate (B1203000) derivatives. researchgate.net

Structural confirmation and purity assessment are definitively achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. nih.govcalstate.edu The crystal structure of this compound has been determined using X-ray crystallography, which provides unambiguous proof of its identity and conformation, showing that in the crystalline state, molecules are linked by O-H⋯O and C-H⋯O hydrogen bonds. nih.govresearchgate.net

Table 3: Analytical Data for this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₄ nih.govcymitquimica.comsigmaaldrich.com
Molecular Weight182.17 g/mol nih.govsigmaaldrich.com
AppearanceWhite to Almost white powder to crystal cymitquimica.comtcichemicals.com
Purity (TCI)>98.0% cymitquimica.comtcichemicals.com
Melting Point139.0 to 142.0 °C tcichemicals.com

Metabolic Pathways and Biotransformation of 2 Hydroxyethyl 4 Hydroxybenzoate

Hydrolytic Conversion to 4-Hydroxybenzoic Acid

The metabolic journey of 2-Hydroxyethyl 4-hydroxybenzoate (B8730719) begins with the hydrolysis of its ester linkage, a reaction that yields 4-hydroxybenzoic acid (4-HBA) and ethylene (B1197577) glycol. This process is a common feature in the degradation of parabens. For instance, research on other parabens like methyl, ethyl, and propylparaben (B1679720) has demonstrated that the initial step in their degradation is this hydrolytic cleavage to form 4-HBA. nih.gov

Microbial systems are proficient in mediating this hydrolysis. Studies have identified bacterial strains, such as Enterobacter cloacae, capable of rapidly hydrolyzing parabens. nih.gov This bacterium can break down significant concentrations of methyl-, ethyl-, or propylparaben into 4-HBA in a short period. nih.gov The enzymatic machinery within these microbes efficiently targets the ester bond, releasing the foundational 4-hydroxybenzoic acid molecule for further metabolic processing.

Following its formation, 4-hydroxybenzoic acid becomes the substrate for a variety of enzymatic reactions that channel it into different degradation pathways. rupahealth.commdpi.com

Enzymatic Biotransformation Processes

Once 4-hydroxybenzoic acid is formed, it is further metabolized through several enzymatic pathways. These processes are crucial for the complete breakdown of the aromatic ring.

4-Hydroxybenzoate 3-Monooxygenase Activity

4-Hydroxybenzoate 3-monooxygenase is a key flavoprotein enzyme that catalyzes the hydroxylation of 4-hydroxybenzoate. ebi.ac.ukwikipedia.org This enzyme incorporates one atom of molecular oxygen into the aromatic ring of 4-HBA, resulting in the formation of 3,4-dihydroxybenzoate, also known as protocatechuate. ebi.ac.ukwikipedia.org The reaction requires a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as an electron donor. ebi.ac.ukwikipedia.org

The catalytic mechanism involves the reduction of the enzyme-bound flavin adenine dinucleotide (FAD) by NAD(P)H, followed by the reaction of the reduced flavin with oxygen to form a hydroperoxide intermediate. wikipedia.org This intermediate then acts as the hydroxylating agent. wikipedia.org This enzyme is a critical component of the benzoate (B1203000) degradation pathway in many microorganisms, funneling the carbon from aromatic compounds into central metabolism, often via the β-ketoadipate pathway. mdpi.comebi.ac.uk

4-Hydroxybenzoate Decarboxylase Reactions

Another significant enzymatic transformation is the decarboxylation of 4-hydroxybenzoic acid, catalyzed by 4-hydroxybenzoate decarboxylase. wikipedia.org This enzyme removes the carboxyl group from the aromatic ring, leading to the formation of phenol (B47542) and carbon dioxide. wikipedia.org This reaction is a key step in the anaerobic degradation of 4-hydroxybenzoate in some microorganisms. wikipedia.org

For example, the anaerobe Clostridium hydroxybenzoicum possesses a 4-hydroxybenzoate decarboxylase that facilitates this conversion. nih.gov The enzyme from this organism is oxygen-sensitive and can also catalyze the reverse reaction, the carboxylation of phenol to 4-hydroxybenzoate. nih.gov The decarboxylation reaction does not require ATP. nih.gov

4-Hydroxybenzoate 1-Hydroxylase Functionality

The enzyme 4-hydroxybenzoate 1-hydroxylase catalyzes the oxidative decarboxylation of 4-hydroxybenzoate. nih.govnih.govwikipedia.org This reaction involves the removal of the carboxyl group and the addition of a hydroxyl group at the C1 position, resulting in the formation of hydroquinone (B1673460). nih.govnih.govwikipedia.org This enzyme is a flavoprotein monooxygenase that utilizes NAD(P)H and molecular oxygen. nih.govnih.govasm.org

This enzymatic activity has been identified in yeasts such as Candida parapsilosis. nih.govnih.govasm.org The enzyme from this organism is induced by growth on 4-hydroxybenzoate and can act on a range of substituted 4-hydroxybenzoate derivatives. nih.govnih.govasm.org The proposed mechanism suggests that the phenolate (B1203915) form of the substrate plays a crucial role in the catalytic process. nih.govnih.gov

Coenzyme A (CoA) Ligation in Benzoate Degradation

In many anaerobic degradation pathways for aromatic compounds, the initial activation step involves the formation of a coenzyme A (CoA) thioester. nih.govfrontiersin.orgcdnsciencepub.com Benzoate-coenzyme A ligase is the enzyme responsible for catalyzing the attachment of CoA to benzoate, forming benzoyl-CoA. nih.govnih.gov This reaction is a central and often rate-limiting step in the anaerobic metabolism of benzoate and related aromatic acids. nih.govfrontiersin.org

While this enzyme primarily acts on benzoate, the broader family of CoA ligases is involved in the degradation of various aromatic acids. cdnsciencepub.com The formation of the CoA thioester activates the aromatic ring, facilitating subsequent reduction and cleavage reactions. cdnsciencepub.com For instance, in the bacterium Rhodopseudomonas palustris, at least three different ligases can catalyze the formation of benzoyl-CoA during anaerobic growth on benzoate. nih.gov The benzoyl-CoA pathway is a common strategy employed by diverse microorganisms to catabolize aromatic compounds in the absence of oxygen. frontiersin.org

Microbial Biotransformation Mechanisms

A wide array of microorganisms have evolved diverse metabolic strategies to utilize 4-hydroxybenzoic acid as a source of carbon and energy. These biotransformation mechanisms are fundamental to the environmental fate of this compound.

Under aerobic conditions, the degradation of 4-HBA commonly proceeds through hydroxylation to form protocatechuate, which is then funneled into the β-ketoadipate pathway. mdpi.com However, some bacteria may utilize alternative routes. For example, in Pseudarthrobacter phenanthrenivorans, it appears that 4-HBA is not only converted to protocatechuate but can also be decarboxylated to catechol, with both intermediates being channeled into the tricarboxylic acid (TCA) cycle. mdpi.com

In anaerobic environments, the metabolic routes are different. Several bacterial strains, including Acinetobacter johnsonii and Klebsiella oxytoca, have been shown to degrade 4-HBA under anaerobic conditions. proquest.comnih.gov These strains can utilize 4-HBA as the sole carbon and energy source, demonstrating significant degradation rates over a few days. proquest.comnih.gov The anaerobic degradation of 4-HBA can proceed via decarboxylation to phenol or through the benzoyl-CoA pathway. acs.org For instance, in a mixed denitrifying culture, the presence of nitrate (B79036) facilitated the complete degradation of 4-HBA, with the predominant bacterium, Magnetospirillum, utilizing the benzoyl-CoA pathway. acs.org In the absence of nitrate, 4-HBA was primarily converted to phenol, which was more persistent. acs.org

The ability to degrade 4-HBA is not limited to bacteria; some yeasts, like Candida parapsilosis, can also metabolize this compound through oxidative decarboxylation to hydroquinone. nih.govnih.govasm.org

Table 1: Key Enzymes in the Biotransformation of 4-Hydroxybenzoic Acid

EnzymeEC NumberReaction CatalyzedProduct(s)Cofactor(s)Organism Example(s)
4-Hydroxybenzoate 3-Monooxygenase1.14.13.24-hydroxybenzoate + NAD(P)H + H⁺ + O₂ → 3,4-dihydroxybenzoate + NAD(P)⁺ + H₂O3,4-Dihydroxybenzoate (Protocatechuate)FAD, NAD(P)HPseudomonas fluorescens
4-Hydroxybenzoate Decarboxylase4.1.1.614-hydroxybenzoate → phenol + CO₂Phenol-Klebsiella aerogenes, Clostridium hydroxybenzoicum
4-Hydroxybenzoate 1-Hydroxylase1.14.13.334-hydroxybenzoate + NAD(P)H + H⁺ + O₂ → hydroquinone + CO₂ + NAD(P)⁺ + H₂OHydroquinoneFAD, NAD(P)HCandida parapsilosis
Benzoate-CoA Ligase6.2.1.25Benzoate + ATP + CoA → Benzoyl-CoA + AMP + PPiBenzoyl-CoAATP, CoA, Mg²⁺Rhodopseudomonas palustris, Thauera aromatica

Table 2: Microbial Degradation of 4-Hydroxybenzoic Acid

MicroorganismConditionKey Pathway/ReactionReference(s)
Pseudarthrobacter phenanthrenivoransAerobicHydroxylation to protocatechuate, decarboxylation to catechol mdpi.com
Enterobacter cloacaeAerobicHydrolysis of parabens to 4-HBA, then decarboxylation to phenol nih.gov
Acinetobacter johnsoniiAnaerobicDegradation of 4-HBA proquest.comnih.gov
Klebsiella oxytocaAnaerobicDegradation of 4-HBA proquest.comnih.gov
Candida parapsilosisAerobicOxidative decarboxylation to hydroquinone nih.govnih.govasm.org
Mixed denitrifying culture (e.g., Magnetospirillum)Anaerobic (with nitrate)Benzoyl-CoA pathway acs.org

Excretion Pathways of Metabolites

The excretion of metabolites of 2-Hydroxyethyl 4-hydroxybenzoate is a critical step in its biotransformation, ensuring the elimination of the compound and its derivatives from the body. While direct studies on the excretion of this compound metabolites are limited, extensive research on structurally related compounds, such as other parabens and benzoates, provides a strong basis for understanding the likely pathways. The primary route of elimination for these types of compounds is through renal excretion in the urine, with metabolites predominantly appearing as conjugated molecules.

Following the initial hydrolysis of this compound into its primary metabolites, p-hydroxybenzoic acid (p-HB) and ethylene glycol, these substances undergo further biotransformation before being excreted. The resulting water-soluble conjugates are then efficiently filtered by the kidneys and eliminated from the body.

Studies on various parabens consistently show that they are mainly hydrolyzed to p-HB and then excreted in the urine as conjugates. nih.govresearchgate.net For instance, after administration in rats, parabens are largely converted to p-hydroxybenzoic acid, which is then conjugated with glucuronic acid and sulfate (B86663) before urinary excretion. nih.gov Research in humans corroborates these findings, demonstrating that parabens in urine are found predominantly in their conjugated forms. nih.govresearchgate.net This suggests that the metabolites of this compound would follow a similar and rapid excretion process.

Fecal excretion of paraben metabolites is generally considered a minor pathway. researchgate.net Studies in rats have shown that after oral, topical, or subcutaneous administration of various parabens, less than 4% of the administered dose is eliminated through the feces. researchgate.netcapes.gov.br The vast majority, typically over 70% after oral or subcutaneous administration, is excreted in the urine, primarily within the first 24 hours. researchgate.netcapes.gov.br

The table below summarizes the excretion data for related benzoate and paraben compounds, illustrating the predominant role of urinary excretion for these substances and their metabolites.

Table 1: Summary of Excretion Pathways for Structurally Related Compounds

Compound/Metabolite Primary Excretion Route Form of Excreted Compound Species Key Findings & Citations
Parabens (general) Urine Conjugates of p-hydroxybenzoic acid Humans, Rats Predominantly excreted as conjugated species in urine. nih.govacs.org
Methyl Paraben Urine Conjugated form Humans Found in nearly all urine samples, mostly as conjugates. nih.gov
Propyl Paraben Urine Conjugated form Humans Detected in a high percentage of urine samples, primarily as conjugates. nih.gov
Butylparaben (B1668127) Urine Metabolites (primarily p-hydroxybenzoic acid conjugates) Rats Over 70% of the dose excreted in urine after oral or subcutaneous administration. researchgate.net
p-Hydroxybenzoic Acid Urine Free form and conjugates (glucuronide, sulfate, glycine) Rabbits, Rats Total urinary recovery ranged from 84% to 104%. Metabolites returned to background levels within 24 hours. pharmacompass.com
Benzoic Acid Urine Unchanged form and taurine (B1682933) conjugate Channel Catfish Over 80% of the dose recovered in urine within 24 hours. nih.gov

| Sodium Benzoate | Urine | Hippurate | Humans | Virtually completely converted to hippurate and excreted by the kidneys. nih.gov |

The data consistently indicate that the metabolites of this compound, particularly the p-hydroxybenzoic acid moiety, are likely to be rapidly conjugated and efficiently cleared from the body via the kidneys. The primary excretion pathway is expected to be urinary, with metabolites existing mainly as glucuronide and sulfate conjugates.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxyethyl 4 Hydroxybenzoate

X-ray Crystallographic Analysis of Molecular Conformation

X-ray crystallography offers a high-resolution view of 2-Hydroxyethyl 4-hydroxybenzoate (B8730719) in its crystalline form, providing precise data on molecular geometry and the intermolecular forces that govern its crystal packing. libretexts.org

The planarity between the aromatic ring and the ester group is a key structural feature. The dihedral angle, which measures the twist between these two planar groups, is reported to be 11.93 (8)°. nih.gov This small angle indicates a nearly coplanar arrangement, which allows for electron delocalization between the benzene (B151609) ring and the carboxylate group. nih.gov

Table 1: Dihedral Angle Data for 2-Hydroxyethyl 4-hydroxybenzoate
ParameterValue
Dihedral Angle (Benzene Ring vs. –CO2 unit)11.93 (8)°
This table presents the dihedral angle between the benzene ring and the carboxylate group as determined by X-ray crystallography. nih.gov

The flexible hydroxyethyl side chain's conformation is defined by the O—C—C—O torsion angle. In the solid state, this chain adopts a gauche conformation, as indicated by a torsion angle of -71.91 (17)°. nih.gov This specific arrangement, also described as a syn-clinal conformation, is influenced by the demands of efficient crystal packing. nih.gov

Table 2: Torsion Angle of the Hydroxyethyl Side Chain
Torsion AngleValue
O—C—C—O-71.91 (17)°
This table displays the gauche torsion angle of the hydroxyethyl side chain, indicating its conformation in the crystal lattice. nih.gov
Table 3: Intermolecular Hydrogen Bond Geometry
Donor—H···AcceptorD···A Distance (Å)D—H···A Angle (°)
O1—H1A···O42.7204 (19)169 (2)
O4—H4A···O22.8970 (18)170 (3)
C9—H9A···O23.322 (2)141
This table summarizes the key intermolecular hydrogen bonds that define the crystal packing of this compound. nih.gov

The final conformation of this compound in the solid state is a direct result of optimizing intermolecular forces within the crystal lattice. The extensive network of O—H···O hydrogen bonds dictates how individual molecules arrange themselves to achieve maximum stability. nih.gov This energetic optimization forces the near planarity of the core structure and the specific gauche conformation of the side chain, demonstrating that intermolecular forces have a profound influence on intramolecular geometry in the solid state. nih.gov

Spectroscopic Techniques for Structural Elucidation (General Methodology)

Spectroscopic techniques are crucial for determining molecular structure by analyzing the interaction between molecules and electromagnetic radiation. NMR spectroscopy, in particular, is a powerful method for mapping the connectivity of atoms within a molecule.

NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule, allowing for a complete structural assignment in solution.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the aromatic protons on the para-substituted ring are expected to show two distinct doublets. The protons of the two methylene (CH₂) groups in the hydroxyethyl side chain would typically appear as two triplets due to coupling with each other. The protons of the two hydroxyl (OH) groups would likely appear as singlets, which may be broad.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon atom. Key expected signals include the carbonyl carbon of the ester group (around 167 ppm), the aromatic carbons (typically between 115-160 ppm), and the two distinct carbons of the hydroxyethyl side chain (around 60-70 ppm). The combination and chemical shifts of these signals confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. The spectrum is a molecular fingerprint, providing direct evidence for the presence of the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) functionalities, as well as the aromatic ring structure.

The analysis of the FT-IR spectrum of this compound allows for the unambiguous identification of its key structural features. A broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations from both the phenolic hydroxyl group and the primary alcohol hydroxyl group. The breadth of this peak often suggests the presence of hydrogen bonding.

A strong, sharp absorption peak is prominently displayed in the 1720-1680 cm⁻¹ region, which is indicative of the C=O stretching vibration of the ester functional group. The position of this band is influenced by the conjugation with the aromatic ring. The spectrum also contains a series of absorptions corresponding to the C-O stretching vibrations of the ester and ether linkages, typically found in the 1300-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are observable as a series of peaks in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

The table below summarizes the principal FT-IR absorption bands and their corresponding functional group assignments for this compound, based on established spectral data for analogous compounds like p-hydroxybenzoic acid and other benzoate (B1203000) esters. researchgate.netdocbrown.info

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3600-3200 (Broad)O-H StretchPhenolic and Alcoholic Hydroxyl (-OH)
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H (in ethyl group)
1720-1680 (Strong)C=O StretchEster Carbonyl
1600-1450C=C StretchAromatic Ring
1300-1200C-O StretchEster (Aryl-O)
1150-1050C-O StretchEster (Alkyl-O) and Alcohol

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.com It serves as a definitive method for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound, often after a derivatization step to increase volatility.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. thermofisher.com The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific chromatographic conditions and provides an initial indication of the compound's identity.

Upon elution from the GC column, the separated molecules enter the mass spectrometer's ion source. In the case of electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺) and various fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a unique fragmentation pattern for the molecule.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (182.17 g/mol ). The fragmentation pattern provides crucial structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the hydroxyethyl group (-CH₂CH₂OH), leading to a fragment ion corresponding to 4-hydroxybenzoic acid.

Cleavage of the ester bond, resulting in ions characteristic of both the 4-hydroxybenzoyl moiety and the hydroxyethoxy moiety.

Formation of a para-quinoid type structure, a fragmentation pattern common in para-substituted phenols. nih.gov

This detailed fragmentation data allows for unequivocal confirmation of the compound's structure and can be used to distinguish it from its isomers. Furthermore, the high sensitivity of GC-MS enables the detection of trace impurities, making it an excellent tool for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. libretexts.org For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of analysis. This technique is routinely employed for the quantitative determination of the compound in various matrices.

In RP-HPLC, the separation is achieved using a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. libretexts.org

For the quantitative analysis of this compound, a UV detector is commonly used. The compound possesses a chromophore (the substituted benzene ring) that absorbs UV light at a specific wavelength. A wavelength of around 258 nm is often chosen for the detection of parabens and related compounds, providing a good compromise for sensitivity. nih.gov

The method is validated to ensure its accuracy, precision, linearity, and specificity. nih.govnih.gov A calibration curve is constructed by analyzing standard solutions of known concentrations. The peak area of this compound in a sample chromatogram is then compared to this calibration curve to determine its exact concentration. The specificity of the method ensures that the peak corresponding to the analyte is well-resolved from any impurities or other components in the sample matrix. nih.gov

The table below outlines typical parameters for an HPLC method suitable for the quantitative analysis of this compound, derived from established methods for similar compounds. nih.gov

ParameterTypical Condition
ColumnReversed-Phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water (e.g., with a small percentage of acid like phosphoric acid)
Flow Rate1.0 mL/min
DetectionUV Spectrophotometry at ~258 nm nih.gov
Injection Volume5-20 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Emerging Research Directions and Future Perspectives on 2 Hydroxyethyl 4 Hydroxybenzoate

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthesis of hydroxybenzoate esters often involves methods like transesterification, for instance, by refluxing p-hydroxybenzoic acid with an excess of ethylene (B1197577) glycol in the presence of an acid catalyst. researchgate.net However, the future of chemical manufacturing is increasingly geared towards green and sustainable practices. Research is now moving beyond these conventional methods to reduce environmental impact, shorten reaction times, and improve yields.

One promising approach is the use of microwave-assisted synthesis, a technique recognized for its ability to increase reaction rates and selectivity. researchgate.netchemmethod.com More significantly, a paradigm shift towards biocatalysis is underway. Scientists have successfully established a coenzyme-A (CoA) free multi-enzyme cascade in Escherichia coli to produce 4-hydroxybenzoic acid (4HBA), the direct precursor to its esters, from renewable feedstocks like L-tyrosine. researchgate.netnih.gov This whole-cell biocatalysis process can achieve high conversion rates, offering a sustainable alternative to petroleum-based chemical synthesis which often requires high temperatures, high pressure, and potentially toxic catalysts. nih.gov This biological route provides a green starting point for the subsequent esterification to form 2-Hydroxyethyl 4-hydroxybenzoate (B8730719).

Research Findings on Sustainable Synthesis of 4-Hydroxybenzoic Acid (4HBA)

Method Organism/Catalyst Precursor Yield/Conversion Time Reference
Whole-Cell Biocatalysis E. coli expressing a multi-enzyme cascade L-tyrosine (150 mM) >85% conversion (17.7 ± 0.1 g/L) 96 hours researchgate.netnih.gov

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Understanding how 2-Hydroxyethyl 4-hydroxybenzoate interacts with biological systems at a molecular level is crucial for defining its potential applications and effects. Crystallographic studies reveal the precise three-dimensional structure of the molecule. In its solid state, molecules of this compound are linked by a network of intermolecular O—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net The phenolic hydroxyl group and the ethanolic hydroxyl group both act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. nih.gov This hydrogen-bonding capability is fundamental to how the molecule may interact with biological targets like enzyme active sites or receptor binding pockets.

While direct mechanistic studies on this specific compound are emerging, research on structurally similar molecules provides valuable insights. For example, studies on 2-hydroxy-4-methoxybenzaldehyde (B30951), which shares a substituted hydroxybenzoate core, have shown it exerts antibacterial activity against Staphylococcus aureus by targeting and disrupting the bacterial cell membrane. nih.gov This leads to the release of intracellular proteins and nucleic acids, ultimately hindering bacterial growth. nih.gov Furthermore, investigations into related parabens, such as 2-ethylhexyl 4-hydroxybenzoate (2-EHHB), have demonstrated potential endocrine-disrupting activity in aquatic organisms, possibly through weak estrogenic effects that impact reproductive development and energy metabolism. nih.gov These findings suggest that future in-depth studies on this compound should focus on its interaction with cellular membranes and its potential influence on endocrine pathways at the molecular level.

Comprehensive Environmental Risk Assessment under Diverse Scenarios

As with any chemical compound, a thorough evaluation of its environmental fate and potential risks is essential. The precursor, 4-hydroxybenzoic acid, is considered to be readily biodegradable and of low potential risk to the environment. oecd.org Likewise, closely related short-chain parabens like ethyl 4-hydroxybenzoate are classified as readily biodegradable and not hazardous to the aquatic environment. researchgate.netchemos.de

However, a comprehensive risk assessment requires looking beyond simple biodegradability and acute toxicity. Research on other parabens highlights the need to consider long-term, multigenerational effects under various environmental scenarios. A modified one-generation reproduction test on the Japanese medaka (Oryzias latipes) exposed to 2-ethylhexyl 4-hydroxybenzoate (2-EHHB) revealed significant effects at low microgram-per-liter concentrations. nih.gov The study showed that fecundity was impacted at the lowest tested concentration (5.32 μg/L), with greater sensitivity observed in the F1 and F2 generations compared to the initial parent generation. nih.gov This indicates that effects may not be immediately apparent and can become more pronounced over time, underscoring the necessity of multigenerational studies to perform a comprehensive risk assessment for compounds like this compound.

Multigenerational Effects of 2-ethylhexyl 4-hydroxybenzoate (2-EHHB) on Japanese Medaka

Endpoint Generation Effect Concentration Observation Reference
Fecundity F1, F2 5.32 μg/L Affected at the lowest exposure; sensitivity increased in later generations. nih.gov
Fertility F1 101 μg/L Diminished fertility. nih.gov
Fertility F2 48.8 μg/L Diminished fertility at a lower concentration than F1. nih.gov
Growth F0 (female), F1 48.8 μg/L Decreased growth indices. nih.gov

Exploration of Structure-Activity Relationships for Targeted Applications

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how a molecule's chemical structure correlates with its functional activity. By systematically modifying parts of a molecule, researchers can optimize it for a specific purpose. For hydroxybenzoate derivatives, SAR explorations are revealing pathways to targeted applications.

For instance, research has shown that the antimicrobial activity of polymers derived from hydroxybenzoate monomers can be tuned by altering the substituents on the aromatic ring. acs.org A study creating a library of polymers by combining various 4-O-substituted 2-hydroxybenzoates with lactide demonstrated that these structural changes directly impacted the resulting material's effectiveness against bacteria like S. aureus and E. coli. acs.org Similarly, within the broader paraben family, estrogenic activity has been shown to be related to the size and structure of the ester group. researchgate.net The methodology for such targeted optimization has been well-established in other fields; for example, medicinal chemists have successfully developed potent and selective enzyme inhibitors by modifying a core scaffold based on a hydroxybenzylamine structure. nih.gov Applying these SAR principles to this compound could lead to the design of new derivatives with enhanced or specific biological activities.

Role in Advanced Materials Science (e.g., Polymer Precursors)

The 4-hydroxybenzoate structure is a well-known building block, or monomer, for high-performance materials, most notably liquid crystalline polymers. researchgate.netnih.govacs.org The compound this compound is particularly interesting as a polymer precursor because it contains two distinct reactive sites: the phenolic hydroxyl group and the primary hydroxyl group on the ethyl chain.

The presence of the 2-hydroxyethyl group offers functionality analogous to that of 2-hydroxyethyl methacrylate (B99206) (HEMA), a widely used monomer in polymer chemistry. frontiersin.org Polymers based on HEMA, such as poly(2-hydroxyethyl methacrylate) or PHEMA, are known for forming hydrogels with extensive hydrogen-bonding networks, making them suitable for biomedical applications like tissue engineering scaffolds and for environmental applications such as the removal of metal ions from wastewater. frontiersin.orgresearchgate.netresearchgate.net

By extension, this compound could serve as a valuable monomer to create novel functional polymers. It could be used to synthesize polyesters or polyethers that incorporate its rigid aromatic core while presenting a reactive hydroxyl group for further modification or for promoting intermolecular hydrogen bonding. This could lead to the development of advanced materials such as biodegradable polymers with inherent antimicrobial properties, specialized hydrogels, or new classes of liquid crystalline polymers with tailored characteristics. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-Hydroxyethyl 4-hydroxybenzoate with high purity?

  • Methodological Answer : Enzymatic synthesis routes are prioritized for green chemistry applications. For example, lipase-catalyzed esterification of 4-hydroxybenzoic acid with ethylene glycol derivatives under controlled pH and temperature (e.g., 40–60°C) can yield high-purity products. Solvent-free systems or ionic liquids may enhance reaction efficiency and reduce byproducts .

Q. How can the crystal structure of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 120 K) is optimal for resolving hydrogen-bonding networks and molecular packing. Complementary Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O bonds), while computational geometry optimization via Gaussian 09W with DFT/B3LYP/6-311G(d,p) basis sets validates experimental data .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Sample preparation involves solid-phase extraction (C18 columns) to isolate the compound from proteins and lipids. Validation parameters (linearity: R² ≥ 0.995; LOD: ~0.1 µg/mL) ensure reliability in pharmacokinetic or biodegradation studies .

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian 09W with 6-311G(d,p) basis sets determine frontier molecular orbitals (HOMO-LUMO gaps) and chemical reactivity descriptors (e.g., electrophilicity index). These models correlate with preservative efficacy, as narrower band gaps (ΔE < 5 eV) suggest higher reactivity toward microbial targets .

Q. How does this compound interact with microbial enzymes, and what are the implications for preservative design?

  • Methodological Answer : Enzyme kinetics assays (e.g., NADH consumption rates) reveal specificity of microbial hydroxylases (e.g., 4-hydroxybenzoate 1-hydroxylase) for paraben derivatives. Coupled HPLC analysis identifies metabolic products (e.g., catechol derivatives), informing resistance mechanisms and structure-activity relationships for antimicrobial optimization .

Q. What metabolic pathways degrade this compound in environmental systems?

  • Methodological Answer : Rhizosphere microbiome studies combine exometabolomics and genome-scale metabolic modeling (GSMM) to trace 4-hydroxybenzoate uptake by soil microbes (e.g., Verrucomicrobiae). Metabolite secretion profiles (e.g., catechol) and isotopic tracing (¹³C-labeled substrates) elucidate biodegradation pathways and inform bioremediation strategies .

Q. How do structural modifications of this compound affect its stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (40–80°C, pH 3–9) with periodic HPLC analysis quantifies degradation products (e.g., hydrolyzed 4-hydroxybenzoic acid). Arrhenius modeling predicts shelf-life, while FT-IR spectroscopy monitors ester bond integrity under stress conditions .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility and stability of parabens: How should researchers reconcile conflicting data?

  • Methodological Answer : Variations arise from measurement techniques (e.g., shake-flask vs. HPLC solubility assays). Standardize protocols using USP guidelines, and validate with independent methods (e.g., NMR for purity). Cross-reference data from authoritative databases (PubChem, CAS) to resolve inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.